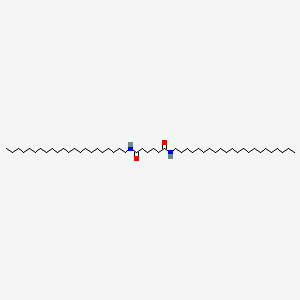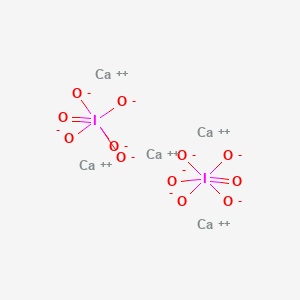
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol is a complex organic compound characterized by its unique stereochemistry and long carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a corresponding ketone or aldehyde precursor. The reaction conditions often include the use of chiral catalysts or reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various stereoisomers.
Applications De Recherche Scientifique
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor to bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique stereochemistry of the compound. The pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol can be compared to other long-chain alcohols and chiral molecules.
- Similar compounds include (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-2-ol and (4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-3-ol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the length of its carbon chain
Propriétés
Formule moléculaire |
C24H50O |
|---|---|
Poids moléculaire |
354.7 g/mol |
Nom IUPAC |
(4R,10S)-4-ethyl-10-heptan-4-ylpentadecan-1-ol |
InChI |
InChI=1S/C24H50O/c1-5-9-11-19-24(23(15-6-2)16-7-3)20-13-10-12-17-22(8-4)18-14-21-25/h22-25H,5-21H2,1-4H3/t22-,24+/m1/s1 |
Clé InChI |
HFBXGXCNZXMVOT-VWNXMTODSA-N |
SMILES isomérique |
CCCCC[C@@H](CCCCC[C@@H](CC)CCCO)C(CCC)CCC |
SMILES canonique |
CCCCCC(CCCCCC(CC)CCCO)C(CCC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)



![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)





